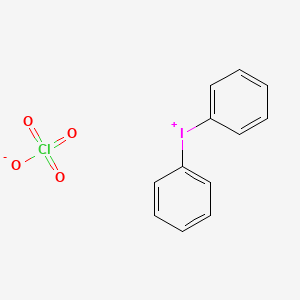
Diphenyliodonium Perchlorate
Vue d'ensemble
Description
Diphenyliodonium Perchlorate is an organoiodine compound known for its role as a photoinitiator in various chemical processes. It is a white to almost white crystalline powder with the molecular formula C12H10ClIO4. This compound is particularly notable for its ability to generate reactive species upon exposure to light, making it valuable in photopolymerization and other photochemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diphenyliodonium Perchlorate can be synthesized through the reaction of iodobenzene with a suitable oxidizing agent in the presence of perchloric acid. One common method involves the use of hydrogen peroxide as the oxidizing agent. The reaction typically proceeds under acidic conditions, and the product is isolated through crystallization .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reactant concentrations. The final product is purified through recrystallization and drying to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions: Diphenyliodonium Perchlorate undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions, often facilitated by its ability to generate reactive iodine species.
Reduction: The compound can be reduced to form iodobenzene and other iodine-containing products.
Substitution: It can undergo nucleophilic substitution reactions, where the iodonium group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, and carboxylates can react with this compound under mild conditions.
Major Products Formed:
Oxidation: Iodobenzene, phenyl radicals.
Reduction: Iodobenzene, phenyl iodide.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Diphenyliodonium Perchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a photoinitiator in the polymerization of acrylates and other monomers.
Biology: The compound is used in the study of photochemical reactions in biological systems.
Industry: this compound is employed in the manufacturing of photoresists and other materials used in semiconductor fabrication.
Mécanisme D'action
The mechanism of action of Diphenyliodonium Perchlorate involves the generation of reactive species upon exposure to light. When irradiated, the compound undergoes homolytic cleavage to produce phenyl radicals and iodine species. These reactive intermediates can initiate polymerization reactions or participate in other chemical transformations. The molecular targets and pathways involved include the activation of monomers in polymerization and the generation of reactive oxygen species in biological systems .
Comparaison Avec Des Composés Similaires
Diphenyliodonium Hexafluorophosphate: Similar in structure and function, but with different anionic counterpart.
Triarylsulfonium Salts: Another class of photoinitiators with similar applications but different reactivity profiles.
Diaryliodonium Chloride: Shares similar photochemical properties but differs in solubility and stability.
Uniqueness: Diphenyliodonium Perchlorate is unique due to its high efficiency as a photoinitiator and its ability to generate a wide range of reactive species. Its perchlorate anion provides distinct solubility and stability characteristics compared to other iodonium salts, making it particularly useful in specific industrial and research applications.
Propriétés
IUPAC Name |
diphenyliodanium;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10I.ClHO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3,4)5/h1-10H;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJGNDIWCVQJJZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[I+]C2=CC=CC=C2.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClIO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599382 | |
| Record name | Diphenyliodanium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75007-13-5 | |
| Record name | Diphenyliodanium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


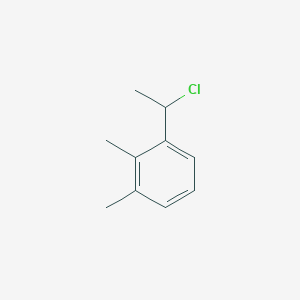
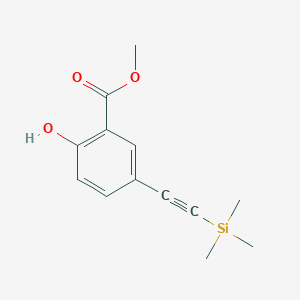
![1-Methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid](/img/structure/B1357480.png)
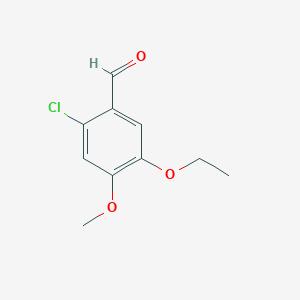
![1-[4-(2-Methylpiperidin-1-yl)phenyl]methanamine](/img/structure/B1357484.png)
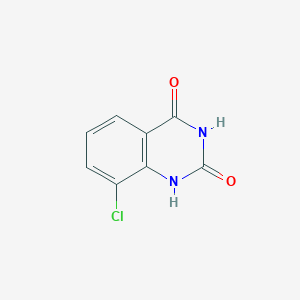

![2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide](/img/structure/B1357492.png)

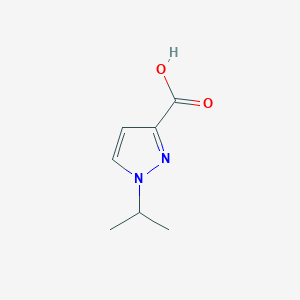
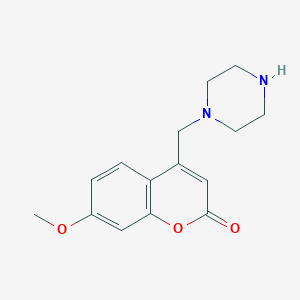
![1-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]piperidin-3-amine](/img/structure/B1357527.png)

![2-[2-(1-Piperidinyl)ethoxy]-5-(trifluoromethyl)-aniline](/img/structure/B1357532.png)
